An In-depth Technical Guide to the Molecular Structure of 6-(Difluoromethoxy)nicotinonitrile
An In-depth Technical Guide to the Molecular Structure of 6-(Difluoromethoxy)nicotinonitrile
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of 6-(Difluoromethoxy)nicotinonitrile, a key building block in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group onto the nicotinonitrile scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document offers an in-depth analysis of its spectroscopic signature, details a representative synthetic protocol with mechanistic insights, and discusses its applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this valuable compound.
Introduction: The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorinated moieties can profoundly modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] Among the various fluorinated groups, the difluoromethoxy (-OCF₂H) group has emerged as particularly valuable. It acts as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, while simultaneously increasing metabolic stability and tuning electronic properties.[1]
6-(Difluoromethoxy)nicotinonitrile combines this privileged functional group with the nicotinonitrile scaffold, a nitrogen-containing heterocyclic motif prevalent in numerous pharmaceuticals. This guide will deconstruct the molecule's structure to provide a detailed understanding of its characteristics and utility.
Molecular Structure and Physicochemical Properties
6-(Difluoromethoxy)nicotinonitrile, with the chemical formula C₇H₄F₂N₂O, consists of a pyridine ring substituted at the 6-position with a difluoromethoxy group and at the 3-position with a nitrile group (-C≡N).
Key Structural Features:
-
Pyridine Ring: A heteroaromatic system that provides a scaffold for functionalization and can engage in various intermolecular interactions.
-
Nitrile Group: A strong electron-withdrawing group that influences the electronic distribution of the pyridine ring.
-
Difluoromethoxy Group: A lipophilic hydrogen bond donor that enhances metabolic stability. The C-F bonds are highly polarized and stable, while the C-H bond is weakly acidic.[1]
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the molecule.
| Property | Value | Source |
| CAS Number | 1198103-42-2 | ChemScene[3] |
| Molecular Weight | 170.12 g/mol | ChemScene[3] |
| Molecular Formula | C₇H₄F₂N₂O | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[3] |
| LogP (calculated) | 1.55 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 0 (Note: The -OCF₂H proton is weakly acidic) | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Structural Logic Diagram
The interplay between the functional groups dictates the molecule's overall reactivity and properties.
Caption: Interplay of functional groups in 6-(Difluoromethoxy)nicotinonitrile.
Spectroscopic Characterization
¹H NMR Spectroscopy
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Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts and coupling patterns (doublets, doublet of doublets) will be determined by their position relative to the nitrogen atom and the electron-withdrawing nitrile and difluoromethoxy groups.
-
Difluoromethoxy Proton (1H): The single proton of the -OCF₂H group is highly characteristic. It will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This signal is typically found in the range of δ 6.5-7.5 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (5C): The five carbons of the pyridine ring will resonate in the δ 110-160 ppm range. The carbon bearing the nitrile group and the carbon bearing the difluoromethoxy group will be significantly influenced by their substituents.
-
Nitrile Carbon (1C): The carbon of the -C≡N group will appear as a sharp signal in the δ 115-120 ppm region.
-
Difluoromethoxy Carbon (1C): This carbon is directly attached to two fluorine atoms and will appear as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). This signal is expected around δ 110-120 ppm.
Infrared (IR) Spectroscopy
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C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2220-2240 cm⁻¹.[7]
-
C-F Stretch: Strong absorption bands corresponding to the C-F bonds of the difluoromethoxy group will be prominent in the fingerprint region, typically between 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Standard absorptions for the aromatic ring will be observed.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 170.12.[3][7] Fragmentation patterns would likely involve the loss of the nitrile group or components of the difluoromethoxy substituent.
Synthesis and Mechanistic Insights
The synthesis of 6-(difluoromethoxy)nicotinonitrile typically starts from a more readily available precursor, such as 6-hydroxynicotinonitrile or 6-chloronicotinonitrile. The key transformation is the introduction of the difluoromethyl group.
Representative Synthetic Protocol: Difluoromethylation of 6-Hydroxynicotinonitrile
This protocol describes a common method using a difluoromethylating agent.
Materials:
-
6-Hydroxynicotinonitrile[8]
-
Sodium 2-chloro-2,2-difluoroacetate
-
A polar aprotic solvent (e.g., DMF or NMP)
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-hydroxynicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and the polar aprotic solvent.
-
Addition of Reagent: Add sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-(difluoromethoxy)nicotinonitrile.
Synthesis Workflow and Mechanism
Caption: Synthetic workflow and proposed mechanism for difluoromethylation.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or NMP are chosen for their high boiling points and ability to dissolve the ionic intermediates and reagents.
-
Base: A base is required to deprotonate the hydroxyl group of the starting material, forming a nucleophilic pyridinoxide.
-
Heat: The thermal decomposition of the difluoromethylating agent to generate the reactive species (e.g., difluorocarbene) requires significant thermal energy.
Applications in Drug Discovery
The 6-(difluoromethoxy)nicotinonitrile moiety is a valuable intermediate in the synthesis of more complex molecules for drug discovery. While specific SAR studies on derivatives of this exact compound are limited, research on related structures highlights its utility.[9] For instance, complex nicotinonitriles incorporating a difluoromethoxy-substituted pyridine have been investigated for their antimicrobial activities.[4][5]
The primary value of this molecule lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration. The difluoromethoxy group provides the desirable pharmacokinetic properties discussed earlier. Difluoromethyl pyridines have gained significant attention in both medicinal and agricultural chemistry.[1][10]
Safety, Handling, and Storage
Safety Precautions:
-
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
The compound is stable under recommended storage conditions.
Conclusion
6-(Difluoromethoxy)nicotinonitrile is a structurally significant molecule whose value is derived from the synergistic combination of a versatile nicotinonitrile scaffold and a pharmacokinetically advantageous difluoromethoxy group. Its unique electronic and steric properties make it an important intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its molecular structure, spectroscopic properties, and synthesis is essential for chemists aiming to leverage its potential in drug discovery and development programs.
References
-
Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
-
Xu, P., Wang, Z., Guo, S., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available at: [Link]
-
Tung, T. T., & Quoc, T. N. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]
-
Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(8), 1011-1016. Available at: [Link]
-
Lee, J. W., & Ngai, M. Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(1), 137-151. Available at: [Link]
-
Patel, V., et al. (2018). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Available at: [Link]
-
Akbari, P. M., et al. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link] METHOXYPHENYL-NICOTINONITRILES
-
Penthala, N. R., et al. (2017). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 7(1), 10123. Available at: [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]
- Google Patents. (1978). Process for making 2,6-difluoro pyridine. Google Patents.
-
Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief, 60, 111591. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. Available at: [Link]
-
Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief, 60. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]
-
NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook. Available at: [Link]
-
Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4619. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoronicotinic Acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinonitrile. PubChem. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. PubChem. Available at: [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 6-Hydroxynicotinonitrile | C6H4N2O | CID 7062197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
